1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester
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Overview
Description
1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester typically involves multi-step organic reactions. One common method involves the condensation of a substituted pyrrole with an appropriate esterifying agent under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the ester bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the pure compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carboxylic acid to an aldehyde.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and pathways.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
- 1H-Pyrrole-3-carboxylic acid, 5-(2-fluorophenyl)-, ethyl ester
Uniqueness
1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethylphenyl group, in particular, enhances its lipophilicity and potential for interactions with biological targets, distinguishing it from other pyrrole derivatives.
Properties
IUPAC Name |
ethyl 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3/c1-3-24-16(23)13-10-21(8-9-22)15(11(13)2)12-6-4-5-7-14(12)17(18,19)20/h4-7,10,22H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDMHJWIKBOFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1C)C2=CC=CC=C2C(F)(F)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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